molecular formula C16H19N3O B2665979 (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-47-9

(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B2665979
CAS No.: 439097-47-9
M. Wt: 269.348
InChI Key: BZTGYMVSCXQSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a synthetic organic compound with the molecular formula C16H19N3O It is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with a pyrrole group

Scientific Research Applications

Mechanism of Action

The compound has been found to exhibit anti-nociceptive and anti-inflammatory effects . It reduces the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Future Directions

The anti-nociceptive and anti-inflammatory effects of this compound suggest potential applications in the treatment of pain and inflammation . Future research could focus on further investigating these effects, determining the exact mechanism of action, and assessing the potential for clinical use. Additionally, more detailed studies on the physical and chemical properties, as well as safety and hazards, of this compound would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate inflammatory pathways and reduce cytokine levels sets it apart from other similar compounds .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGYMVSCXQSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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